Tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C18H20O3. It is a derivative of biphenyl, featuring a formyl group and a tert-butyl ester group. This compound is of interest in organic synthesis and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 3’-carboxy-[1,1’-biphenyl]-3-carboxylate.
Reduction: 3’-hydroxymethyl-[1,1’-biphenyl]-3-carboxylate.
Substitution: 3’-nitro-[1,1’-biphenyl]-3-carboxylate.
Scientific Research Applications
Tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides a rigid scaffold that can enhance the stability and selectivity of the compound in various applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate is unique due to its biphenyl core, which imparts rigidity and stability. This structural feature distinguishes it from other similar compounds, such as indole or pyrrole derivatives, which have different electronic and steric properties.
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
tert-butyl 3-(3-formylphenyl)benzoate |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)21-17(20)16-9-5-8-15(11-16)14-7-4-6-13(10-14)12-19/h4-12H,1-3H3 |
InChI Key |
OLRSRPWELMBQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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